3-Ethylaniline

Catalog No.
S516059
CAS No.
587-02-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylaniline

CAS Number

587-02-0

Product Name

3-Ethylaniline

IUPAC Name

3-ethylaniline

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3

InChI Key

AMKPQMFZCBTTAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N

Solubility

Soluble in DMSO

Synonyms

3-Ethylaniline

Canonical SMILES

CCC1=CC(=CC=C1)N

Description

The exact mass of the compound 3-Ethylaniline is 121.0891 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Ethylaniline is an organic compound with the molecular formula C8H11NC_8H_{11}N and a molecular weight of approximately 121.18 g/mol. It is classified as an aniline derivative, specifically a substituted aniline where an ethyl group is attached to the meta position of the benzene ring. The compound is also known by several other names, including m-ethylaniline and benzenamine, 3-ethyl-. It appears as a brown liquid with a characteristic odor and is soluble in organic solvents but only slightly soluble in water .

3-Ethylaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: 3-Ethylaniline is moderately toxic and can be harmful upon inhalation, ingestion, or skin contact. Exposure can cause irritation of the eyes, skin, and respiratory tract. Chronic exposure may affect the liver, kidneys, and blood.
  • Flammability: 3-Ethylaniline is a flammable liquid with a low flash point. It can ignite easily and generate toxic fumes upon combustion.
  • Reactivity: 3-Ethylaniline can react exothermically with strong acids and oxidizing agents.
Typical of aromatic amines. Key reactions include:

  • Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic substitution, allowing for further substitution reactions at ortho or para positions.
  • N-Acylation: It can react with acyl chlorides to form amides, which are useful in synthesizing various pharmaceuticals.
  • Diazotization: Under acidic conditions, 3-ethylaniline can be converted into diazonium salts, which can then participate in coupling reactions to form azo compounds .

3-Ethylaniline exhibits biological activity that is primarily associated with its toxicity. It has been classified as harmful if swallowed, in contact with skin, or if inhaled. Prolonged exposure may lead to damage to organs such as the blood and hematopoietic system. Symptoms of overexposure include headache, dizziness, and respiratory issues . Additionally, it has been noted for its potential mutagenic effects in certain biological assays.

Several methods exist for synthesizing 3-ethylaniline:

  • Reduction of Nitro Compounds: 3-Ethylaniline can be synthesized by reducing 3-ethylnitrobenzene using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid.
  • Alkylation of Aniline: An alternative method involves the alkylation of aniline with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide.
  • Friedel-Crafts Alkylation: This method utilizes a Friedel-Crafts reaction where ethylene is reacted with aniline in the presence of a Lewis acid catalyst like aluminum chloride .

3-Ethylaniline finds utility in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of dyes and pigments.
  • Pharmaceuticals: The compound is used in the production of pharmaceutical agents due to its ability to form various derivatives.
  • Rubber Chemicals: It is employed in the manufacture of rubber chemicals and antioxidants .

Studies on the interactions of 3-ethylaniline primarily focus on its toxicological properties. Research indicates that it can interact negatively with biological systems, leading to oxidative stress and potential cellular damage. Additionally, its interactions with other chemicals can enhance its toxicity or alter its metabolic pathways, making it crucial to study these interactions for safety assessments .

Several compounds share structural similarities with 3-ethylaniline, including:

  • Aniline (C6H7N): The simplest form without any substituents on the benzene ring.
  • 2-Ethylaniline (C8H11N): Similar structure but with the ethyl group at the ortho position.
  • 4-Ethylaniline (C8H11N): Another isomer where the ethyl group is at the para position.
CompoundMolecular FormulaPosition of Ethyl GroupUnique Properties
3-EthylanilineC8H11NMetaModerate toxicity; used in dye synthesis
AnilineC6H7NNoneBasic aromatic amine; precursor for many chemicals
2-EthylanilineC8H11NOrthoHigher reactivity due to steric effects
4-EthylanilineC8H11NParaSimilar applications but different reactivity

3-Ethylaniline's unique positioning of the ethyl group allows for specific reactivity patterns not seen in its ortho or para counterparts, making it particularly valuable in synthetic chemistry applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

121.0891

Boiling Point

214.0 °C

Appearance

Solid powder

Melting Point

-64.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5U3OQY77O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

587-02-0

Wikipedia

3-ethylaniline

Dates

Modify: 2023-08-15

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